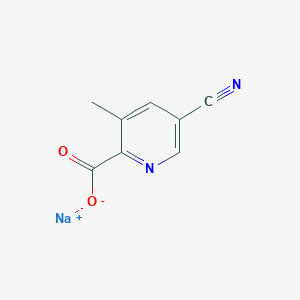![molecular formula C6H11Cl2N3 B3113512 Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride CAS No. 1956354-92-9](/img/structure/B3113512.png)
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
Vue d'ensemble
Description
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a chemical compound with the following structural formula: . It consists of a pyrimidine ring attached to a methylamine group via a methylene bridge. The dihydrochloride salt form indicates that it contains two chloride ions.
2.
Synthesis Analysis
The synthesis of this compound involves mild conditions. Researchers have reported the synthesis of related compounds, such as 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. These structures were determined using 1H NMR spectroscopy and single-crystal X-ray analysis . Notably, N-methylation of the nitrogen atom(s) at the perimidine moiety significantly affects the interplane angle between the pyridin-2-yl ring and the perimidine system .
3.
Molecular Structure Analysis
The molecular structure of this compound reveals the arrangement of atoms and bonds. The unsubstituted perimidine forms a weak intramolecular N—H N bond, which influences the overall conformation. Crystallographic studies provide insights into the spatial arrangement of atoms within the compound .
6.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antimicrobial Activity
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride derivatives have been explored for their potential antimicrobial properties. For instance, pyrimidine salts with chloranilic and picric acids were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The studies showed that certain compounds exhibited significant inhibition towards microbial growth, indicating their potential as antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Corrosion Inhibition
The efficacy of certain pyrimidine derivatives as corrosion inhibitors for metals in acidic environments has been investigated. Compounds such as benzylidene-pyrimidin-2-yl-amine and its variants demonstrated good corrosion inhibition properties at low concentrations, suggesting their potential application in protecting metals from corrosion in industrial settings (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Fungicidal Properties
Research into the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3d]-pyrimidine-6-carboxylic acids highlighted the potential fungicidal properties of these compounds. These derivatives were synthesized through a series of reactions involving amines and methyl glycinate, pointing towards their applicability in developing new fungicidal agents (Tumkevičius, Urbonas, & Vainilavicius, 2000).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation was studied for their insecticidal and antibacterial potential. These compounds, derived from 2-amino-4,6-dimethyl pyrimidine, showed promising results against certain insects and microorganisms, suggesting their application in agricultural and pharmaceutical sectors (Deohate & Palaspagar, 2020).
Mécanisme D'action
Target of Action
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a complex organic compound that interacts with various biological targets. It’s worth noting that 2-aminopyrimidine derivatives, which are structurally similar to this compound, have been reported to exhibit antitrypanosomal and antiplasmodial activities . These activities suggest that the compound may interact with targets within the Trypanosoma brucei rhodesiense and Plasmodium falciparum organisms .
Result of Action
Based on the reported activities of similar compounds, it’s possible that the compound could lead to disruption of energy production within target organisms, potentially leading to their death .
Propriétés
IUPAC Name |
N-methyl-1-pyrimidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-7-5-6-8-3-2-4-9-6;;/h2-4,7H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUFKRANMPOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1956354-92-9 | |
| Record name | methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)








![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)



